molecular formula C15H11N5O5 B15034228 6-Amino-3-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B15034228
M. Wt: 341.28 g/mol
InChI Key: FDIBZOBQVDHSNV-UHFFFAOYSA-N
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Description

6-Amino-3-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex heterocyclic compound. It features a unique structure that includes a pyrano[2,3-c]pyrazole core, a benzodioxole moiety, and a nitro group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 6-nitro-1,3-benzodioxole-5-carbaldehyde with 3-methyl-1H-pyrazole-5-carbonitrile in the presence of a base, followed by cyclization to form the pyrano[2,3-c]pyrazole ring system. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, bases like sodium hydroxide, and solvents such as ethanol and methanol. Reaction conditions typically involve moderate temperatures (50-100°C) and atmospheric pressure .

Major Products

Major products formed from these reactions include various substituted pyrano[2,3-c]pyrazole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

6-Amino-3-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-3-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C15H11N5O5

Molecular Weight

341.28 g/mol

IUPAC Name

6-amino-3-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C15H11N5O5/c1-6-12-13(8(4-16)14(17)25-15(12)19-18-6)7-2-10-11(24-5-23-10)3-9(7)20(21)22/h2-3,13H,5,17H2,1H3,(H,18,19)

InChI Key

FDIBZOBQVDHSNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC4=C(C=C3[N+](=O)[O-])OCO4

Origin of Product

United States

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